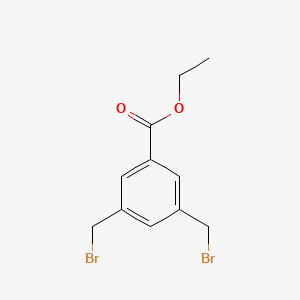

Ethyl 3,5-bis(bromomethyl)benzoate

説明

Ethyl 3,5-bis(bromomethyl)benzoate is a brominated aromatic ester featuring two bromomethyl substituents at the 3- and 5-positions of the benzene ring, with an ethyl ester group at the 1-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and the preparation of dendrimers or supramolecular structures. Its bromomethyl groups serve as versatile handles for nucleophilic substitution or metal-catalyzed transformations.

Synthesis typically involves radical bromination of ethyl 3,5-dimethylbenzoate using reagents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., benzoyl peroxide) in dichloroethane . The bromination occurs selectively at the benzylic positions due to the stability of the resulting benzyl bromide intermediates. The product is often isolated as a colorless to pale-yellow oil or solid, depending on purification methods such as flash chromatography .

特性

分子式 |

C11H12Br2O2 |

|---|---|

分子量 |

336.02 g/mol |

IUPAC名 |

ethyl 3,5-bis(bromomethyl)benzoate |

InChI |

InChI=1S/C11H12Br2O2/c1-2-15-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-5H,2,6-7H2,1H3 |

InChIキー |

AFLRUIRVLODVDD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=CC(=C1)CBr)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-bis(bromomethyl)benzoate typically involves the bromination of 3,5-dimethylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 3,5-Bis(bromomethyl)benzoic acid is subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to achieve high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3,5-bis(bromomethyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems for bromination and esterification can also enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Ethyl 3,5-bis(bromomethyl)benzoate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

科学的研究の応用

Ethyl 3,5-bis(bromomethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

作用機序

The mechanism of action of Ethyl 3,5-bis(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.

The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical reactions. The overall mechanism of action depends on the specific context in which the compound is used, including the presence of other reactants and the environmental conditions.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares ethyl 3,5-bis(bromomethyl)benzoate with structurally analogous esters, focusing on reactivity, physical properties, and applications.

Ethyl 3,5-Bis(trifluoromethyl)benzoate

- Structure : Features two electron-withdrawing trifluoromethyl (-CF₃) groups instead of bromomethyl (-CH₂Br) groups.

- Reactivity : The -CF₃ groups deactivate the aromatic ring, making electrophilic substitution challenging. However, the ester moiety remains reactive toward nucleophiles. This compound is often used in benzoylation reactions under mild conditions (e.g., with 3,5-bis(trifluoromethyl)benzoic anhydride) .

- Applications : Valued in medicinal chemistry for introducing lipophilic, electron-deficient aromatic motifs.

- Physical Properties : Higher thermal stability and lower polarity compared to brominated analogs due to the inertness of C-F bonds .

Methyl 3,5-Bis(bromomethyl)benzoate

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Reactivity : Similar bromomethyl reactivity but slightly lower steric hindrance, favoring faster substitution reactions. For example, it undergoes efficient alkylation with triazole ligands in metal-catalyzed systems .

- Applications: Used in polymer cross-linking and as a monomer for dendritic frameworks .

- Physical Properties : Lower molecular weight (C₁₁H₁₀Br₂O₂ vs. C₁₂H₁₂Br₂O₂) results in marginally higher solubility in polar aprotic solvents .

Ethyl 4-(Bromomethyl)benzoate

- Structure: A mono-brominated derivative with a single bromomethyl group at the 4-position.

- Reactivity: Less reactive in polyfunctionalization reactions due to only one substitution site. However, it is widely used in radical bromination studies, where selectivity for monobromination is challenging .

- Applications : Intermediate in radiopharmaceuticals and liquid crystals.

- Physical Properties : Lower density and melting point compared to the bis-brominated analog .

2-(Trimethylsilyl)ethyl 3,5-Bis(bromomethyl)benzoate

- Structure : Incorporates a trimethylsilyl (TMS) protecting group on the ester.

- Reactivity : The TMS group enhances stability during acidic or basic conditions, enabling selective deprotection in multi-step syntheses. The bromomethyl groups retain their reactivity for further functionalization .

- Applications : Used in solid-phase peptide synthesis and photolabile protecting group strategies .

- Physical Properties: Increased hydrophobicity due to the TMS group, improving solubility in non-polar solvents .

Data Tables

Table 1: Key Properties of Ethyl 3,5-Bis(bromomethyl)benzoate and Analogs

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| Ethyl 3,5-bis(bromomethyl)benzoate | C₁₂H₁₂Br₂O₂ | 352.03 g/mol | -Br, -COOEt | Nucleophilic substitution, cross-coupling | Polymer chemistry, dendrimers |

| Ethyl 3,5-bis(trifluoromethyl)benzoate | C₁₂H₁₀F₆O₂ | 316.20 g/mol | -CF₃, -COOEt | Benzoylation, SNAr | Medicinal chemistry |

| Methyl 3,5-bis(bromomethyl)benzoate | C₁₁H₁₀Br₂O₂ | 338.01 g/mol | -Br, -COOMe | Ligand synthesis, alkylation | Dendritic monomers |

| Ethyl 4-(bromomethyl)benzoate | C₁₀H₁₁BrO₂ | 243.10 g/mol | -Br, -COOEt | Radical bromination, esterification | Radiopharmaceuticals |

Table 2: Reaction Yields and Conditions

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。